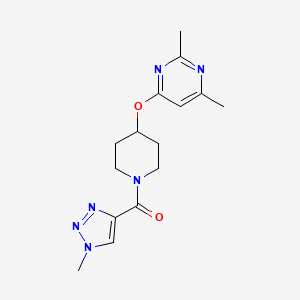

![molecular formula C11H21NO4 B2524421 tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate CAS No. 365998-28-3](/img/structure/B2524421.png)

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate is a chemical intermediate that can be utilized in the synthesis of various organic molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl carbamate derivatives and their applications in organic synthesis, which can be extrapolated to understand the potential uses and characteristics of the compound .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, N-tert-butanesulfinyl imines, which are related to carbamates, are synthesized from tert-butanesulfinamide and aldehydes or ketones, and they serve as versatile intermediates for the asymmetric synthesis of amines . These methods could potentially be adapted for the synthesis of tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and application in synthesis. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures created from hydrogen bonds, which could influence their reactivity and crystallization properties . This information can be useful when considering the molecular structure of tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate and its potential interactions.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the tert-butanesulfinyl group in related imines activates them for the addition of nucleophiles and can be cleaved after nucleophilic addition . These reactions are indicative of the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is important for the synthesis of carbocyclic analogues of nucleotides . The vibrational spectra and conformational stability of tert-butyl carbamates can be studied using computational methods such as Hartree-Fock and density functional theory, providing insights into their behavior under different conditions10.

Applications De Recherche Scientifique

Enantioselective Synthesis and Chemical Transformations

The compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating its significance in synthetic organic chemistry. For instance, it is utilized in the synthesis of protected β-d-2-deoxyribosylamine, a key precursor for carbocyclic 2′-deoxyribonucleotides, highlighting its role in the development of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Material Science and Chemosensors

In material science, tert-butyl carbazole derivatives, related structurally to tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate, have been explored for their ability to form strong blue emissive nanofibers . These fibers are effective in the detection of volatile acid vapors, showcasing the compound's application in the development of fluorescent sensory materials for environmental monitoring and safety applications (Sun et al., 2015).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the stereochemistry of similar tert-butyl carbamate compounds is manipulated for the synthesis of key intermediates in the development of factor Xa inhibitors, a class of anticoagulant drugs. This highlights the compound's utility in the stereoselective synthesis of pharmaceuticals (Wang et al., 2017).

Organic Synthesis and Protecting Groups

Furthermore, tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate and its derivatives play a pivotal role in organic synthesis, particularly as protecting groups for amines . The mild and efficient one-pot Curtius rearrangement for the synthesis of tert-butyl carbamates demonstrates the compound's importance in synthetic strategies, providing access to protected amino acids crucial for peptide synthesis (Lebel & Leogane, 2005).

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRJVNYCDQTYOU-ASODMVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C(C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CC[C@H]([C@H](C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

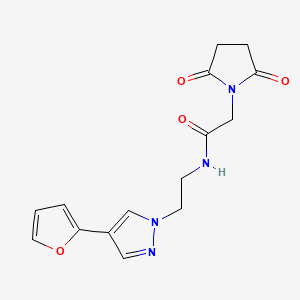

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)

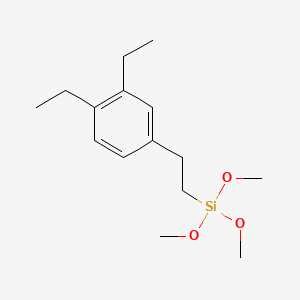

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)

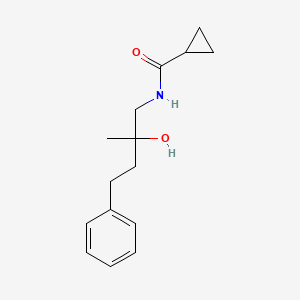

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)